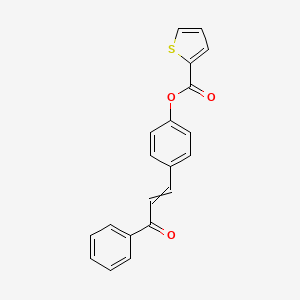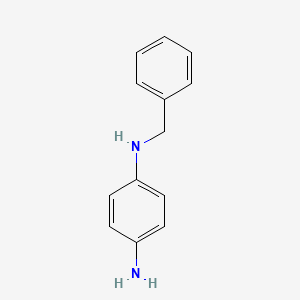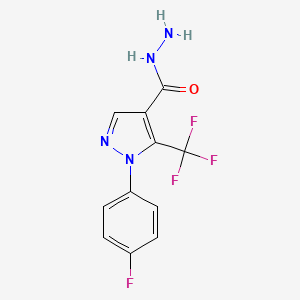
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a fluorinated pyrazole derivative. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and investigated for their potential biological activities and physical properties. These studies provide insights into the behavior of fluorinated pyrazoles, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of fluorinated pyrazoles, such as the related compound 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, involves the condensation of amines with fluorinated pyrazolo precursors . Another method for synthesizing 4-fluoro-5-(perfluoroalkyl)pyrazoles is through heterocyclization of hemiperfluoroenones with methylhydrazine, which can be generalized to various derivatives including aromatic and aliphatic ones . These methods could potentially be adapted for the synthesis of 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide.
Molecular Structure Analysis
The molecular structure of fluorinated pyrazoles is often optimized using computational methods such as Density Functional Theory (DFT), which provides information on vibrational frequencies and geometrical parameters . The stability of these molecules is typically analyzed through hyper-conjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis . These studies help in understanding the electronic structure and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of fluorinated pyrazoles can be inferred from Molecular Electrostatic Potential (MEP) maps, which identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack . The presence of fluorine atoms and carbonyl groups in these compounds often plays a crucial role in their binding and biological activity, as seen in molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyrazoles include their vibrational frequencies, which are studied using FT-IR and Raman spectroscopy . The frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are analyzed to determine charge transfer within the molecule . Additionally, the first hyperpolarizability of these compounds is calculated to assess their potential role in nonlinear optics . The crystal structures of some derivatives have been determined, providing insight into intermolecular interactions and packing .
Scientific Research Applications
Synthesis and Characterization
A variety of pyrazole derivatives, including compounds structurally similar to 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, have been synthesized and characterized, offering insights into their potential applications in scientific research. For instance, the synthesis of pyrazoline derivatives through the reaction of 4,4'-difluoro chalcone with semicarbazide and thiosemicarbazide has been reported, with their structures confirmed by single crystal X-ray diffraction and supported by IR, NMR, and mass spectral data. These compounds exhibit interesting intermolecular interactions, such as hydrogen bonds and weak N–H...F interactions, which could be of interest in material science and molecular engineering (Jasinski et al., 2012).
Antimicrobial and Antioxidant Activity
A new series of trifluoromethyl-containing pyrazolyl carbohydrazides has been synthesized, showing potential antimicrobial and antioxidant properties. These compounds were evaluated for their ability to capture DPPH free radicals and presented fungistatic and bacteriostatic activity at certain concentrations. Such findings highlight the potential of these compounds in developing new antimicrobial and antioxidant agents, contributing to fields like pharmaceuticals and food preservation (Bonacorso et al., 2012).
Potential in Drug Discovery
Pyrazole derivatives are gaining attention in novel drug discovery due to their biological properties. A study focused on the synthesis of pyrazole carbaldehyde derivatives and their evaluation for antioxidant, anti-breast cancer, and anti-inflammatory properties. This research underscores the importance of pyrazole derivatives in the ongoing search for new and effective therapeutic agents, particularly in the treatment of inflammation and cancer (Thangarasu et al., 2019).
Crystal Structure Analysis
The crystal structures of various N-substituted pyrazolines, including those with fluorophenyl groups, have been determined, providing valuable information about their molecular configurations and potential interactions in solid-state forms. Such insights are crucial for the design and development of materials with specific optical or electronic properties, relevant to fields like organic electronics and photonics (Loh et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N4O/c12-6-1-3-7(4-2-6)19-9(11(13,14)15)8(5-17-19)10(20)18-16/h1-5H,16H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRVUECGBOBAHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |
CAS RN |
618090-96-3 |
Source


|
| Record name | 1-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)
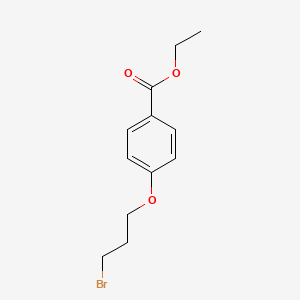
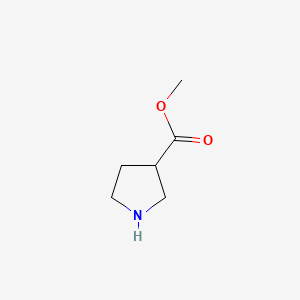
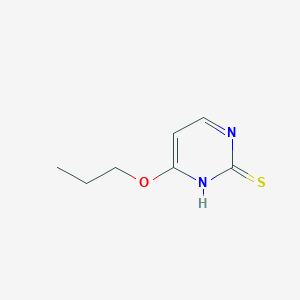
![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)
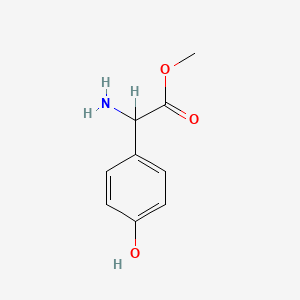
![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)
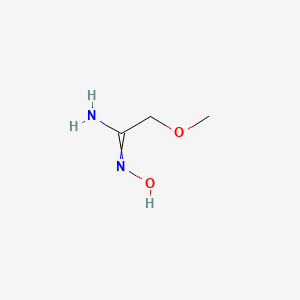
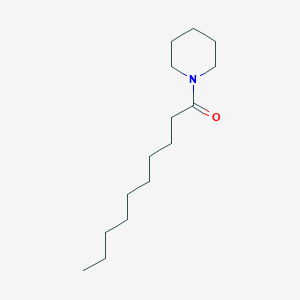
![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)

